6-(cyclohexylmethoxy)-9H-purin-2-amine, also known as NU2058 or 6-O-cyclohexylmethyl guanine, is a substituted guanine derivative originally developed as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK1 and CDK2. [, ] It has been extensively studied for its effects on cell cycle regulation, DNA damage response, and interactions with other cellular processes. [, , , , , , , , ]
NU2058 was initially developed as part of a series of purine analogs aimed at inhibiting CDKs. It belongs to the class of compounds known as guanine derivatives, specifically designed to target the active sites of cyclin-dependent kinases. Its classification as a small molecule inhibitor positions it within the broader category of anticancer agents, particularly those that interfere with cell cycle regulation.
The synthesis of NU2058 involves several key steps, typically starting from readily available guanine derivatives. The primary synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and ensuring the integrity of the compound throughout the synthesis process.
The molecular structure of NU2058 can be described by its core guanine framework modified by a cyclohexylmethyl group at the O6 position. Key features include:
Computational studies have employed methods like molecular dynamics simulations to analyze the binding interactions between NU2058 and CDK2, revealing insights into how structural modifications can enhance inhibitory potency.
NU2058 participates in several chemical reactions primarily involving its role as a kinase inhibitor:
Quantitative data on inhibitory constants (Ki values) demonstrate that NU2058 has a Ki value of approximately 5 µM for CDK1 and 12 µM for CDK2, indicating its effectiveness as an inhibitor.
The mechanism by which NU2058 exerts its anticancer effects involves several pathways:
NU2058 exhibits distinct physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.
NU2058 has several significant applications in scientific research and potential clinical settings:
The ongoing research into NU2058 continues to reveal its potential as both a therapeutic agent and a fundamental research tool in understanding cancer biology.
Cyclin-dependent kinases (CDKs) have been validated as therapeutic targets since the 1990s, when key regulators of cell cycle progression were first linked to oncogenesis. First-generation CDK inhibitors like flavopiridol demonstrated broad kinase inhibitory activity but exhibited limited clinical efficacy due to poor selectivity and toxicity issues [8]. These pan-CDK inhibitors primarily functioned by inducing cell cycle arrest, but their application was constrained by dose-limiting toxicities and narrow therapeutic windows. Second-generation inhibitors emerged with improved selectivity profiles, exemplified by compounds targeting specific CDK-cyclin complexes (e.g., CDK4/6 inhibitors like palbociclib). Despite these advances, resistance mechanisms and pathway redundancies highlighted the need for novel inhibition strategies targeting non-canonical CDK functions and complementary oncogenic pathways [8] [3]. This evolving landscape set the stage for investigating multi-targeting agents like NU2058 that engage both CDKs and non-CDK targets.
Table 1: Evolution of CDK Inhibitors in Cancer Research
Generation | Representative Compounds | Primary Targets | Clinical Limitations |
---|---|---|---|
First | Flavopiridol, Roscovitine | Pan-CDK | High toxicity, low specificity |
Second | Palbociclib, Abemaciclib | CDK4/6 | Resistance development |
Multi-target | NU2058, NU6102 | CDK2 + Non-CDK targets | Under clinical investigation |
NU2058 (O⁶-cyclohexylmethylguanine) originated from rational drug design efforts focused on purine-based kinase inhibitors. Initial characterization identified it as a competitive ATP-binding site inhibitor of CDK2 and CDK1 with IC₅₀ values of 17 μM and 26 μM, respectively [4] [2]. Structural analyses revealed its binding mode features:
Unlike more potent derivatives like NU6102 (CDK2 IC₅₀ = 5 nM), NU2058 exhibited unique biological effects disproportionate to its enzymatic inhibitory potency. In breast cancer models, NU2058 induced G₁/S and G₂/M arrest and enhanced chemosensitivity to anti-estrogens in both tamoxifen-sensitive (MCF7) and resistant (LCC9, MMU2) cell lines at concentrations of 50-100 μM [2]. Surprisingly, its chemopotentiation effects were later found to be partially CDK-independent, as evidenced by its ability to enhance cisplatin cytotoxicity without correlating to CDK2 inhibitory potency [4]. This mechanistic divergence prompted investigations into alternative targets and pathways.
The Wnt/β-catenin pathway is pathologically activated in >90% of colorectal cancers (CRC) via APC or CTNNB1 mutations, driving uncontrolled proliferation through nuclear β-catenin accumulation [1]. Simultaneously, CDK hyperactivation is a hallmark of breast cancer progression and therapy resistance. NU2058 uniquely intersects these pathways through:
In Colorectal Cancer:
In Breast Cancer:
Table 2: NU2058's Anti-Cancer Mechanisms Across Tumor Types
Cancer Type | Primary Targets | Key Effects | Experimental Models |
---|---|---|---|
Colorectal | RanBP3/β-catenin complex | Nuclear β-catenin export ↓, c-Myc ↓, Cyclin D1 ↓ | DLD1, HCT15 cells; Orthotopic PDX |
Breast | CDK2, CDK1 | pRb phosphorylation ↓, E2F activity ↓ | MCF7, LCC9, MMU2 cells |
Prostate* | ARSer81 phosphorylation | Androgen receptor transactivation ↓ | CRPC models (AILNCaP14/15) |
Note: Prostate cancer effects observed with flavopiridol as a structural analogue [6] |
The dual-pathway engagement establishes NU2058 as a prototype for multi-pathway targeting agents – a strategy increasingly relevant for overcoming compensatory signaling in heterogeneous tumors. Its ability to disrupt both cell-cycle regulation and oncogenic transcription factor localization addresses key resistance mechanisms in epithelial cancers [1] [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7